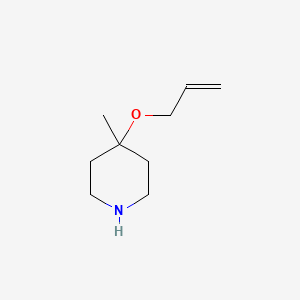

4-(Allyloxy)-4-methylpiperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Piperidine derivatives are integral to the structure of numerous pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties by enhancing membrane permeability, metabolic stability, and receptor binding. researchgate.netresearchgate.net The versatility of the piperidine ring has led to its incorporation into a wide array of bioactive molecules with applications as analgesics, antivirals, and agents targeting the central nervous system. ijnrd.orgmdpi.com In recent years, research has increasingly focused on the synthesis of novel piperidine derivatives to explore new therapeutic avenues and material applications. researchgate.netnih.gov The development of efficient synthetic methods for substituted piperidines remains a significant objective in modern organic chemistry. nih.gov

Significance of the Allyloxy Moiety in Organic Synthesis and Functional Materials

The allyloxy group (CH₂=CHCH₂O-) is a valuable functional group in organic synthesis due to its versatile reactivity. mdpi.com It can participate in a variety of chemical transformations, including Claisen rearrangements, epoxidation, and hydrosilylation. mdpi.comrsc.org The double bond of the allyl group provides a site for further functionalization, making it a useful building block for the synthesis of complex molecules. mdpi.com In materials science, the incorporation of allyloxy groups into monomers can influence the properties of the resulting polymers, such as their cross-linking capabilities and surface characteristics. mdpi.com The allyloxy group also serves as a protective group for alcohols in synthetic chemistry, which can be cleaved under neutral conditions. organic-chemistry.org

Academic and Research Relevance of the 4-(Allyloxy)-4-methylpiperidine Scaffold in Advanced Chemical Sciences

The 4-(Allyloxy)-4-methylpiperidine scaffold combines the structural features of both piperidine and an allyloxy group, creating a molecule with distinct potential in advanced chemical sciences. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of inhibitors of human immunodeficiency virus (HIV) replication. google.comepo.org The synthesis of 4-(Allyloxy)-4-methylpiperidine itself involves key organic reactions, such as the Williamson ether synthesis, providing a practical example for academic study. byjus.commasterorganicchemistry.comlibretexts.org

The general synthetic route to 4-(Allyloxy)-4-methylpiperidine typically starts from a suitable piperidine precursor, such as 4-methyl-4-piperidinol. The synthesis of 4-methyl-4-piperidinol can be achieved through various methods, including the reaction of N-substituted-4-piperidones with organometallic reagents or the catalytic hydrogenation of triacetoneamine. google.comresearchgate.netrsc.org The subsequent introduction of the allyloxy group is commonly accomplished via a Williamson ether synthesis, where the hydroxyl group of 4-methyl-4-piperidinol is deprotonated with a base and then reacted with an allyl halide, such as allyl bromide. byjus.comkhanacademy.orgutahtech.edu

A key precursor in some synthetic pathways is tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate, which can be deprotected to yield the title compound. google.com The hydrochloride salt of 4-(Allyloxy)-4-methylpiperidine is often prepared for ease of handling and purification. google.com

Table 1: Chemical Data for 4-(Allyloxy)-4-methylpiperidine

| Property | Value |

|---|---|

| CAS Number | 1567220-39-6 bldpharm.com |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol bldpharm.com |

| MDL Number | MFCD30291411 bldpharm.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(Allyloxy)-4-methylpiperidine |

| 4-Methyl-4-piperidinol |

| Allyl bromide |

| tert-Butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate |

| 4-(Allyloxy)-4-methylpiperidine hydrochloride |

| N-methyl-4-piperidone |

| Triacetoneamine |

| Diethyl 1,3-acetonedicarboxylate |

| 4-Methylenepiperidine |

| N-phenyl-4-piperidone |

| 3-Methyl-1,3,5-pentanetriol |

| 4-((Allyloxy)methyl)piperidine hydrochloride |

| 4-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |

| 4-Methylpiperidine (B120128) |

| 4-Aryloxymethyl-2,2,6,6-tetramethyl-4-piperidinol |

| 1-(Allyloxy)-3-(dimethylamino)propan-2-ol |

| 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl) researchgate.netnih.govijnrd.orgtriazolo[4,3-b]pyridazine |

| (2R,4R)-4-Methylpiperidine-2-carboxylic acid |

| 4-Methyl-1-(3-phenylpropyl)-4-[3-(propan-2-yloxy)phenyl]piperidine |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-prop-2-enoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-8-11-9(2)4-6-10-7-5-9/h3,10H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOONJGQNKCWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-(Allyloxy)-4-methylpiperidine Core

The formation of the 4-(Allyloxy)-4-methylpiperidine scaffold is a multi-step process that hinges on the initial synthesis of a substituted piperidine (B6355638) precursor, followed by the crucial introduction of the allyloxy group.

The primary precursor for 4-(Allyloxy)-4-methylpiperidine is 4-hydroxy-4-methylpiperidine . The synthesis of this key intermediate typically begins with a suitable piperidin-4-one derivative. A common and effective method involves the Grignard reaction, where a piperidin-4-one is treated with a methylmagnesium halide (e.g., CH₃MgI) to install the methyl group and generate the tertiary alcohol at the C4 position. chesci.com

For many synthetic applications, the piperidine nitrogen is protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group, leading to the formation of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (N-Boc-4-hydroxy-4-methylpiperidine). nih.gov This protected intermediate is commercially available and serves as a versatile starting point for further modifications.

Alternative strategies for constructing the substituted piperidine ring include the hydrogenation of corresponding pyridine (B92270) precursors. chemicalbook.comgoogle.com For instance, the reduction of a 4-methylpyridine (B42270) derivative can yield the 4-methylpiperidine (B120128) skeleton. chemicalbook.com More complex, stereocontrolled syntheses have also been developed, starting from acyclic precursors to build the piperidine ring with high diastereoselectivity, which can be crucial for specific applications. rsc.orgrsc.org

| Precursor Compound | Synthetic Method | Key Reagents | Resulting Intermediate |

| Piperidin-4-one | Grignard Reaction | CH₃MgI | 4-Hydroxy-4-methylpiperidine chesci.com |

| 4-Hydroxy-4-methylpiperidine | N-Protection | Boc₂O | N-Boc-4-hydroxy-4-methylpiperidine nih.gov |

| 4-Methylpyridine | Catalytic Hydrogenation | H₂, Catalyst | 4-Methylpiperidine chemicalbook.com |

| Acyclic β-enaminoesters | Intramolecular Cyclization | Corey–Chaykovsky Reagents | Chiral bicyclic lactams (precursors to 4-hydroxy piperidines) rsc.orgrsc.org |

With the 4-hydroxy-4-methylpiperidine precursor in hand, the next critical step is the introduction of the allyl group via an etherification reaction. The Williamson ether synthesis is a classic and direct approach, involving the deprotonation of the tertiary alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, such as allyl bromide.

A patent for HIV replication inhibitors describes the synthesis of 4-(Allyloxy)-4-methylpiperidine hydrochloride from its N-Boc protected precursor, tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate . google.com This confirms that the etherification is typically performed on the protected piperidinol.

Another powerful method for etherification is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a nucleophile (in this case, an allylic alcohol could be used, or the piperidinol is coupled with an allyl source) under mild conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This method has been successfully used to couple N-methyl-4-piperidinol with phenolic compounds and represents a viable strategy for forming the allyloxy bond. nih.gov

| Reaction Type | Substrate | Key Reagents | Product |

| Williamson Ether Synthesis | 4-Hydroxy-4-methylpiperidine | 1. Base (e.g., NaH) 2. Allyl Halide (e.g., Allyl Bromide) | 4-(Allyloxy)-4-methylpiperidine |

| Mitsunobu Reaction | 4-Hydroxy-4-methylpiperidine | Allyl Alcohol, DEAD, PPh₃ | 4-(Allyloxy)-4-methylpiperidine nih.gov |

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) to construct complex molecules in a single step, enhancing efficiency and reducing waste. ingentaconnect.com Several MCRs have been developed for the synthesis of highly substituted piperidines. acs.orgnih.govsemanticscholar.org

One notable example is the tandem aza[4+2]cycloaddition/allylboration reaction, which can be performed as a three- or four-component process to generate polysubstituted piperidines. acs.orgnih.gov Another well-established protocol is the one-pot reaction between a β-ketoester, an aromatic aldehyde, and an aniline, catalyzed by various agents like H₃PW₁₂O₄₀ or iodine, to yield functionalized piperidine scaffolds. ingentaconnect.comsemanticscholar.org

While these MCRs have not been explicitly reported for the direct synthesis of 4-(Allyloxy)-4-methylpiperidine, they represent advanced, convergent strategies. In principle, these methods could be adapted by carefully selecting the starting components to build a piperidine core that either already contains the required C4-substituents or can be easily converted to the target structure.

Functional Group Interconversions and Post-Synthetic Modifications

Once the 4-(Allyloxy)-4-methylpiperidine core is assembled, its structure allows for further chemical modifications at two primary sites: the allyloxy group and the piperidine nitrogen atom.

The allyl group is a versatile functional handle due to the reactivity of its double bond and allylic C-H bonds. Asymmetric allylic substitution reactions, often catalyzed by transition metals or organocatalysts, provide a pathway to introduce new functionalities and create chiral centers. rsc.orgrsc.org

More recently, direct C-H functionalization has emerged as a powerful tool. Rhodium(II)-catalyzed reactions using donor/acceptor carbenes have been shown to achieve highly regio- and stereoselective distal allylic C-H functionalization on allyl silyl (B83357) ethers. nih.govresearchgate.net This strategy allows for the insertion of a carbene into a C-H bond at the terminus of the allyl group, providing a route to elaborate the structure with high precision. Applying such a methodology to 4-(Allyloxy)-4-methylpiperidine could enable the synthesis of a diverse range of complex derivatives.

The secondary amine of the piperidine ring is a key site for a wide variety of chemical transformations. If the synthesis was performed using an N-Boc protected precursor, the first step is often deprotection, typically achieved under acidic conditions (e.g., using HCl in dioxane) to yield the corresponding hydrochloride salt. google.com

The resulting secondary amine can then undergo numerous reactions:

N-Alkylation and N-Arylation: The nitrogen can be functionalized with various alkyl or aryl groups through nucleophilic substitution reactions with corresponding halides or via modern cross-coupling methods like the Buchwald-Hartwig amination. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. researchgate.net

N-Oxidation: The piperidine nitrogen can be oxidized to form N-oxides using oxidizing agents like m-CPBA or hydrogen peroxide. researchgate.net

Quaternization: Treatment with alkyl halides can lead to the formation of quaternary piperidinium (B107235) salts, which alters the molecule's charge and physical properties. semanticscholar.org For example, reacting a related N-methyl piperidine derivative with alkyl chloroacetates yields quaternary ammonium (B1175870) salts. semanticscholar.org

These transformations significantly expand the chemical space accessible from the parent 4-(Allyloxy)-4-methylpiperidine scaffold.

Derivatization Strategies for Enhancing Molecular Complexity

The 4-(Allyloxy)-4-methylpiperidine scaffold is amenable to various derivatization strategies to increase its molecular complexity and tune its properties. The presence of the allyl group and the secondary amine in the piperidine ring are primary sites for modification.

N-Substitution: The secondary amine of the piperidine ring is a key handle for derivatization. It can be readily alkylated or acylated to introduce a wide range of functional groups. For instance, N-alkylation with arylethyl halides or tosylates is a common strategy in the synthesis of fentanyl-related compounds, demonstrating how substituents on the nitrogen atom are crucial for modulating biological activity nih.gov.

Allyl Group Modification: The allyl ether provides a reactive site for further transformations. Reactions such as hydroformylation, Wacker oxidation, or olefin metathesis can be employed to introduce new functionalities. A thesis document describes the alkylation of a phenolic hydroxyl group with allyl bromide to form an allyloxy moiety, which is a foundational step for subsequent reactions tu-darmstadt.de.

Complex Scaffolding: The piperidine core itself can be a building block for more complex polycyclic systems. One-pot intramolecular alkylations following the synthesis of piperidin-4-ols have been shown to provide rapid access to quinolizidine (B1214090) and indolizidine skeletons, which are common alkaloid structures nih.gov. While starting from a piperidin-4-ol, this strategy highlights a potential pathway for elaborating the 4-(Allyloxy)-4-methylpiperidine core into more rigid, bicyclic structures. The synthesis of fentanyl derivatives has also involved the acylation of the anilido nitrogen in related 4,4-disubstituted piperidines, showcasing another route to enhance molecular complexity nih.gov.

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools for the construction and application of complex molecules like 4-(Allyloxy)-4-methylpiperidine. Techniques such as solid-phase synthesis and stereoselective methodologies are particularly relevant.

Solid-Phase Organic Synthesis (SPOS) Applications

While direct applications of 4-(Allyloxy)-4-methylpiperidine in SPOS are not widely documented, the closely related compound 4-methylpiperidine has been extensively studied as a key reagent in Solid-Phase Peptide Synthesis (SPPS), one of the most prominent applications of SPOS.

Evaluation of 4-Methylpiperidine as a Reagent in Fmoc Deprotection Chemistry

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains is a critical step in SPPS. Piperidine has traditionally been the reagent of choice for this transformation. However, due to its toxicity and status as a controlled substance, significant research has focused on finding viable alternatives scielo.org.mxembrapa.br.

4-Methylpiperidine (4-MP) has emerged as a highly effective substitute luxembourg-bio.comiris-biotech.de. Studies have demonstrated that 4-methylpiperidine is fully equivalent to piperidine for the removal of the Fmoc group scielo.org.mxresearchgate.net. The reaction rate for deprotection follows the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine, identifying the 4-substituted isomer as the most efficient among them scielo.org.mxresearchgate.net.

Comparative studies have shown that peptides synthesized using 4-methylpiperidine have purities and yields similar to those synthesized using piperidine scielo.org.mxresearchgate.netmdpi.com. For example, the synthesis of a model peptide (RRWQWRMKKLG) yielded 70% with 4-methylpiperidine and 71% with piperidine, indicating no significant impact on the synthesis yield scielo.org.mx. Furthermore, research suggests that lower concentrations of 4-methylpiperidine (e.g., 2.5% v/v in DMF) can achieve complete Fmoc removal (>99%), offering a less toxic protocol researchgate.net.

| Reagent | Peptide Sequence | Crude Yield | Purity | Reference |

| 4-Methylpiperidine | NBC1948 | 76% | 75% | mdpi.comnih.gov |

| Piperidine | NBC1948 | 75% | 75% | mdpi.comnih.gov |

| 4-Methylpiperidine | NBC1949 | 80% | 85% | mdpi.comnih.gov |

| Piperidine | NBC1949 | 80% | 85% | mdpi.comnih.gov |

| 4-Methylpiperidine | NBC1950 | 80% | 70% | mdpi.comnih.gov |

| Piperidine | NBC1950 | 80% | 70% | mdpi.comnih.gov |

| 4-Methylpiperidine | NBC1951 | 60% | 60% | mdpi.comnih.gov |

| Piperidine | NBC1951 | 75% | 70% | mdpi.comnih.gov |

This table presents a comparison of crude product yield and purity for four different peptides synthesized using either 4-methylpiperidine (4MP) or piperidine (PP) as the Fmoc deprotection reagent in microwave-assisted SPPS.

Implications for Peptide and Peptidomimetic Synthesis

The validation of 4-methylpiperidine as a replacement for piperidine has significant positive implications. Its use allows for the efficient synthesis of a diverse range of peptides, including those containing non-natural amino acids or modified backbones, with comparable yields and purities to traditional methods scielo.org.mxresearchgate.net.

Crucially, 4-methylpiperidine is not a controlled substance, which eliminates the administrative and legal paperwork associated with procuring piperidine scielo.org.mxembrapa.briris-biotech.de. This increased accessibility, combined with its compatibility with modern techniques like microwave-assisted SPPS, facilitates broader adoption in both academic and industrial research luxembourg-bio.commdpi.comnih.gov. The shift towards 4-methylpiperidine is also aligned with green chemistry principles by reducing the use of a more toxic and regulated chemical rsc.org.

Stereoselective Synthesis Methodologies

The creation of specific stereoisomers is paramount in drug discovery. While methodologies for the specific stereoselective synthesis of 4-(Allyloxy)-4-methylpiperidine are not detailed in the literature, several advanced strategies for constructing chiral substituted piperidines have been developed and could be adapted.

Organocatalytic Asymmetric Reactions: An enantioselective intramolecular aza-Michael reaction has been used to create enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. This method employs a chiral amine catalyst to achieve desymmetrization with high levels of enantioselectivity rsc.org.

Asymmetric Hydrogenation: Chiral poly-substituted piperidines can be accessed via the enantioselective iridium-catalyzed hydrogenation of substituted pyridinium (B92312) salts. This method has been shown to generate up to three stereogenic centers in a single operation with high enantiomeric excess (up to 90% ee) rsc.org.

Modular Synthesis via Catalysis and Rearrangement: A highly flexible one-pot synthesis of piperidin-4-ols has been developed involving a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This approach offers excellent diastereoselectivity and modularity, making it a powerful tool for generating diverse piperidine structures nih.gov.

Asymmetric Cross-Coupling: A rhodium-catalyzed asymmetric reductive Heck reaction between boronic acids and a pyridine derivative has been reported to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. A subsequent reduction step provides access to a wide variety of enantioenriched 3-piperidines snnu.edu.cnnih.govacs.org.

These methodologies represent the forefront of stereoselective synthesis and provide a toolbox of potential routes to access specific stereoisomers of 4-(Allyloxy)-4-methylpiperidine or its precursors.

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. While specific mechanistic studies for the synthesis of 4-(Allyloxy)-4-methylpiperidine are not available, research into the formation of the piperidine ring offers valuable insights.

One detailed study investigated the copper-catalyzed intramolecular C–H amination of N-fluoro and N-chloro amides to form pyrrolidines and piperidines. Through a combination of experimental and DFT calculations, the study provided evidence for the involvement of Cu(I) to Cu(II) oxidation cycles and the intermediacy of a Cu-F bond, elucidating the reaction pathway nih.gov.

In the context of stereoselective synthesis, mechanistic insights have been gained through theoretical calculations for the organocatalytic aza-Michael reaction, which were in agreement with experimental results rsc.org. Similarly, the proposed mechanism for the rhodium-catalyzed synthesis of 3-piperidines involves the carbometalation of a dihydropyridine (B1217469) intermediate followed by protodemetalation to regenerate the catalyst acs.org. These studies, while not directly on the target compound, illuminate the fundamental steps involved in constructing the core piperidine heterocycle.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Piperidine (B6355638) Ring and Nitrogen Atom

Conformational Dynamics and Inversion Barriers

The reactivity and stability of 4-(Allyloxy)-4-methylpiperidine are intrinsically linked to its three-dimensional structure. The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For the related compound, 4-methylpiperidine (B120128), extensive studies using carbon-13 nuclear magnetic resonance (NMR) spectroscopy have determined the conformational free energy difference for the methyl group. The data strongly indicates that the conformer with the methyl group in the equatorial position is significantly more stable. rsc.org This preference is attributed to the avoidance of 1,3-diaxial interactions that would occur if the bulky methyl group were in the axial position.

Table 1: Conformational Free Energy of 4-Methylpiperidine

| Parameter | Value |

|---|---|

| Conformational Free Energy Difference (-ΔG°) | 1.93 ± 0.02 kcal/mol (8.07 ± 0.08 kJ/mol) |

This table is based on experimental data for 4-methylpiperidine, which serves as a model for understanding the conformational preferences in the 4-(Allyloxy)-4-methylpiperidine structure. rsc.org

In 4-(Allyloxy)-4-methylpiperidine, the carbon at the 4-position is quaternary, bearing both a methyl and an allyloxy group. This substitution pattern locks the piperidine ring's preference for a chair conformation where the steric bulk is minimized. The methyl group's influence reinforces this equatorial preference to avoid steric strain.

Another crucial aspect of the conformational dynamics of piperidines is nitrogen inversion. The nitrogen atom can rapidly invert its configuration, leading to an equilibrium between two stereoisomers if the nitrogen is substituted. The energy barrier for this inversion can be influenced by substituents on the nitrogen and on the ring itself. For N-methylpiperidine derivatives, the inversion process is considered in terms of two half-barriers corresponding to the conversion from the axial and equatorial conformers to the transition state. rsc.org The presence of heteroatoms in the ring can alter these barriers. rsc.org For 4-(Allyloxy)-4-methylpiperidine, the steric environment created by the substituents at the C4 position would similarly influence the nitrogen inversion barrier and the equilibrium between conformers related to the nitrogen's lone pair or substituent.

Ring-Opening and Ring-Expansion Reactions

The piperidine ring is generally a stable heterocyclic system, but it can undergo ring-opening or ring-expansion reactions under specific chemical conditions. These transformations typically involve the cleavage of a carbon-nitrogen or carbon-carbon bond within the ring.

Ring-Opening Reactions: Ring-opening of piperidines can be achieved through various methods, such as reductive cleavage or Hofmann elimination. While specific examples for 4-(Allyloxy)-4-methylpiperidine are not detailed in the surveyed literature, the principles can be applied. For instance, the allyloxy group itself contains a reactive site—the double bond—which could potentially be used to trigger an intramolecular reaction leading to ring cleavage under radical conditions. Intramolecular radical clock experiments on related systems, such as 1-(allyloxy)-2-iodobenzene, have been used to study cyclization reactions, which can compete with or lead to ring-restructuring processes. dtu.dk

Ring-Expansion Reactions: Ring-expansion reactions transform a smaller ring into a larger one, often by incorporating an external atom. wikipedia.org A common mechanism for expanding cyclic ketones or amines is the Tiffeneau–Demjanov rearrangement, which proceeds through the formation of a carbocation adjacent to the ring, followed by the migration of an endocyclic bond. wikipedia.org For a molecule like 4-(Allyloxy)-4-methylpiperidine, a precursor would need to be synthesized to introduce a leaving group on an exocyclic carbon, which is not inherent to its structure. The synthesis of piperidines through the ring expansion of smaller rings, like aziridines, is a known synthetic strategy. bris.ac.uk However, the reverse process—expanding the piperidine ring of this specific compound—is not a commonly reported reaction.

The stability of the piperidine core suggests that harsh conditions would be necessary to induce either ring-opening or expansion, and such reactions would likely compete with reactions involving the more accessible allyloxy functional group.

Intramolecular Interactions and Their Influence on Reactivity

The chemical reactivity of 4-(Allyloxy)-4-methylpiperidine is modulated by a variety of intramolecular interactions between its functional groups. These non-covalent interactions can influence the molecule's preferred conformation and the accessibility of its reactive sites.

The primary reactive centers are the nitrogen lone pair, which imparts basicity and nucleophilicity, and the double bond of the allyl group, which can participate in addition and cyclization reactions.

Key Intramolecular Interactions:

Steric Hindrance: The presence of two substituents on the C4 carbon creates a sterically crowded environment. This can influence the approach of reagents to the piperidine nitrogen, potentially moderating its nucleophilicity compared to less substituted piperidines.

Hydrogen Bonding: In the protonated form of the molecule, such as 4-(allyloxy)-4-methylpiperidine hydrochloride, an intramolecular hydrogen bond can form between the N-H+ group and the ether oxygen of the allyloxy group. google.com This type of interaction can stabilize a particular conformation and reduce the acidity of the ammonium (B1175870) proton. Studies on hydrates of related compounds like 4-methylpiperidine and 4-chloropiperidine (B1584346) highlight the importance of hydrogen bonding networks in determining crystal structures. rsc.org

These interactions collectively influence the molecule's reaction pathways. For example, the proximity of the allyl group to the piperidine nitrogen could facilitate intramolecular cyclization reactions under appropriate catalytic conditions. The reactivity of the allyl group's double bond could be sterically shielded by the piperidine ring, depending on the preferred conformation of the allyloxy side chain. The use of 4-methylpiperidine as a reagent for Fmoc group removal in peptide synthesis demonstrates the nucleophilic character of the piperidine nitrogen, a property that is retained but potentially modulated by the additional substituents in 4-(Allyloxy)-4-methylpiperidine. scielo.org.mx

Table 2: Potential Intramolecular Interactions in 4-(Allyloxy)-4-methylpiperidine and Their Influence

| Interaction Type | Involved Groups | Potential Influence on Reactivity |

|---|---|---|

| Steric Hindrance | 4-Methyl and 4-Allyloxy groups vs. Piperidine Nitrogen | Modulates the accessibility of the nitrogen lone pair, potentially reducing nucleophilicity. |

| Intramolecular H-Bond (in protonated form) | N-H+ and Allyloxy Oxygen | Stabilizes the conformation; may influence the pKa of the piperidinium (B107235) ion. |

Advanced Spectroscopic and Structural Elucidation

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(Allyloxy)-4-methylpiperidine, both ¹H and ¹³C NMR studies are essential for a complete structural assignment.

Detailed ¹H NMR data has been reported for the hydrochloride salt of 4-(Allyloxy)-4-methylpiperidine in deuterated methanol (B129727) (METHANOL-d₄). google.com While the data is for the salt form, the chemical shifts provide valuable insight into the structure of the free base.

The ¹H NMR spectrum of 4-(allyloxy)-4-methylpiperidine hydrochloride shows characteristic signals for the allyl and piperidine (B6355638) moieties. google.com The vinyl protons of the allyl group exhibit a complex multiplet between δ 6.02 and 5.92 ppm for the -CH= proton, a doublet of doublets at δ 5.33 ppm for the trans-CH₂= proton, and a doublet of doublets at δ 5.15 ppm for the cis-CH₂= proton. google.com The methylene (B1212753) protons of the allyloxy group (-O-CH₂-) appear as a doublet of triplets at δ 3.96 ppm. google.com The piperidine ring protons are observed as multiplets in the regions of δ 3.23-3.18 ppm, δ 2.06 ppm, and δ 1.77-1.69 ppm. The methyl group protons at the C4 position present as a singlet at approximately δ 1.28-1.31 ppm. google.com

Table 1: ¹H NMR Data for 4-(Allyloxy)-4-methylpiperidine Hydrochloride Solvent: METHANOL-d₄, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 6.02 - 5.92 | m | -CH=CH₂ |

| 5.33 | dd | -CH=CH₂ (trans) |

| 5.15 | dd | -CH=CH₂ (cis) |

| 3.96 | dt | -O-CH₂-CH= |

| 3.23 - 3.18 | m | Piperidine H-2, H-6 |

| 2.06 | dd | Piperidine H-3, H-5 (eq) |

| 1.77 - 1.69 | m | Piperidine H-3, H-5 (ax) |

| 1.31 - 1.28 | s | -CH₃ |

Data sourced from patent WO2015123182A1 google.com

Table 2: Predicted ¹³C NMR Data for 4-(Allyloxy)-4-methylpiperidine and Experimental Data for 4-Methylpiperidine (B120128)

| Carbon Atom | Predicted δ (ppm) for 4-(Allyloxy)-4-methylpiperidine | Experimental δ (ppm) for 4-Methylpiperidine |

|---|---|---|

| C-2, C-6 | ~45-50 | 46.8 |

| C-3, C-5 | ~30-35 | 35.1 |

| C-4 | ~70-75 | 31.5 |

| C-Methyl | ~20-25 | 22.5 |

| O-CH₂ | ~65-70 | - |

| =CH | ~130-135 | - |

| =CH₂ | ~115-120 | - |

Experimental data for 4-Methylpiperidine sourced from ChemicalBook chemicalbook.com

While specific 2D NMR experimental data such as COSY, HSQC, and HMBC for 4-(Allyloxy)-4-methylpiperidine are not available in the reviewed literature, these techniques would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent protons in the piperidine and allyl groups. HSQC and HMBC experiments would definitively link the proton signals to their directly attached carbon atoms and to neighboring carbons, respectively, confirming the connectivity of the entire molecule.

Vibrational spectroscopy provides information on the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

No specific experimental IR or Raman spectra for 4-(Allyloxy)-4-methylpiperidine were found in the conducted searches. However, the expected characteristic absorption bands can be predicted based on the functional groups present. The IR spectrum would be expected to show C-H stretching vibrations for the alkyl and vinyl groups around 2850-3100 cm⁻¹, a C=C stretching vibration for the allyl group near 1650 cm⁻¹, and a prominent C-O-C ether stretching band in the region of 1050-1150 cm⁻¹. The N-H stretching vibration of the piperidine secondary amine would appear as a moderate band in the 3300-3500 cm⁻¹ region.

Raman spectroscopy would also be sensitive to the C=C double bond, which typically gives a strong signal. nist.gov The symmetric C-O-C stretch of the ether group would also be Raman active.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. While a full mass spectrum for 4-(Allyloxy)-4-methylpiperidine was not found, a patent document mentions its use as an intermediate and provides a Liquid Chromatography-Mass Spectrometry (LCMS) value for a larger derivative molecule. google.com

The exact mass of 4-(Allyloxy)-4-methylpiperidine (C₉H₁₇NO) is 155.1310 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 155. Fragmentation would likely involve the loss of the allyl group, the methyl group, or cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

No published X-ray crystal structure for 4-(Allyloxy)-4-methylpiperidine was identified in the literature search. The acquisition of such data would require the growth of a suitable single crystal of the compound. If obtained, the crystallographic data would confirm the chair conformation of the piperidine ring and the relative orientation of the methyl and allyloxy substituents at the C4 position. Studies on similar piperidine derivatives have shown that the conformation can be influenced by the nature and size of the substituents. nih.govmdpi.com

Determination of Molecular Geometry and Conformation

The molecular geometry of 4-(Allyloxy)-4-methylpiperidine is centered around the piperidine ring, a saturated heterocycle that overwhelmingly favors a chair conformation to minimize angular and torsional strain. asianpubs.orgiucr.org This conformational preference is a foundational principle in the stereochemistry of six-membered rings. In this chair form, the substituents on each carbon atom are arranged into either axial or equatorial positions.

For a 4,4-disubstituted piperidine, one substituent must occupy an axial position while the other is equatorial. The thermodynamic preference is determined by the relative steric bulk of the two groups, where the larger group preferentially occupies the more spacious equatorial position to avoid 1,3-diaxial interactions. In the case of 4-(Allyloxy)-4-methylpiperidine, a conformational equilibrium between two chair forms would exist. Computational energy calculations on related 4-substituted piperidines have shown high accuracy in predicting these preferences. nih.govnih.gov While the allyloxy group is larger than the methyl group, its conformational flexibility might influence the precise energy difference between the two conformers. It is predicted that the conformer with the allyloxy group in the equatorial position would be the major contributor at equilibrium.

The geometry is further defined by the secondary amine, where the N-H bond can be either axial or equatorial. In unsubstituted piperidine, the equatorial N-H conformer is more stable. iucr.org The presence of 4,4-disubstitution is not expected to alter this fundamental preference significantly.

Table 1: Predicted Molecular Geometry Parameters for 4-(Allyloxy)-4-methylpiperidine Based on data from analogous piperidine structures.

| Parameter | Predicted Value/Range | Reference/Justification |

| Piperidine Ring Conformation | Chair | Minimizes torsional and angular strain, common for piperidines. asianpubs.orgiucr.org |

| C-N-C bond angle | ~111-112° | Typical for secondary amines in a six-membered ring. |

| C-C-C bond angle | ~110-112° | Consistent with sp³ hybridized carbon in a cyclohexane-like ring. nih.gov |

| C-O-C (ether) bond angle | ~110-112° | Standard for dialkyl ethers. |

| Methyl Group Position | Axial or Equatorial (in equilibrium) | Dependent on the A-value relative to the allyloxy group. nih.gov |

| Allyloxy Group Position | Equatorial or Axial (in equilibrium) | The bulkier group typically prefers the equatorial position. asianpubs.org |

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

The potential for hydrogen bonding is a critical factor in the supramolecular chemistry of 4-(Allyloxy)-4-methylpiperidine. The molecule possesses a hydrogen bond donor in the form of the secondary amine (N-H) group and two potential hydrogen bond acceptor sites: the nitrogen atom itself and the oxygen atom of the allyloxy group. researchgate.netnih.gov

The primary and most significant interaction expected is the intermolecular N-H···N hydrogen bond. In the crystal structure of pure piperidine, this interaction links molecules into infinite chains. iucr.orged.ac.uk A similar chain motif is highly probable for 4-(Allyloxy)-4-methylpiperidine. Alternatively, the ether oxygen can act as the acceptor, leading to N-H···O hydrogen bonds. This type of interaction is observed in the binding of piperidine ether derivatives to biological targets and in the crystal structures of related compounds. nih.govmdpi.com

Table 2: Potential Hydrogen Bonding Interactions and Supramolecular Motifs

| Donor | Acceptor | Bond Type | Potential Supramolecular Motif | Reference/Justification |

| N-H | N (piperidine) | Strong | Infinite C(2) chains | Observed in the crystal structure of piperidine. iucr.orged.ac.uk |

| N-H | O (ether) | Moderate | Dimers or chains | Ether oxygen is a known H-bond acceptor. nih.govmdpi.com |

| C-H (aliphatic/allyl) | O (ether) | Weak | Stabilizes larger assemblies | Commonly observed in crystal packing of ethers. researchgate.net |

| C-H (aliphatic/allyl) | π system (allyl) | Weak | Cross-linking of chains/dimers | Contributes to overall crystal stability. nih.gov |

Characterization of Crystal Packing and Lattice Interactions

The solid-state packing of 4-(Allyloxy)-4-methylpiperidine molecules into a crystal lattice is driven by the principle of maximum space-filling, stabilized by a combination of strong and weak intermolecular forces. The hydrogen-bonded chains or dimers described previously are the primary structural synthons that guide the crystal packing. nih.gov

In the crystal structures of simple amines like piperidine and morpholine, layers of hydrogen-bonded chains are a common packing feature. iucr.orged.ac.uk It is plausible that 4-(Allyloxy)-4-methylpiperidine would adopt a similar layered arrangement. The methyl and allyloxy substituents would protrude from these layers, and their interlocking would be governed by weaker, non-directional van der Waals forces.

Table 3: Summary of Intermolecular Forces in Crystal Packing

| Interaction Type | Description | Expected Significance | Reference |

| Hydrogen Bonding | Directional N-H···N or N-H···O interactions forming primary structural motifs. | High | iucr.orgnih.gov |

| Van der Waals Forces | Non-directional attractive forces between all atoms; crucial for space-filling. | High | researchgate.net |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the C-O-C and C-N-C groups. | Moderate | nih.gov |

| Weak C-H···O/N/π Interactions | Weak hydrogen bonds that provide additional stabilization and directionality. | Moderate | nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methods

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. For a molecule like 4-(Allyloxy)-4-methylpiperidine, these methods can elucidate its fundamental characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods are frequently used to determine the optimized ground state geometry of molecules, predicting bond lengths, bond angles, and dihedral angles. For instance, DFT calculations with functionals like B3LYP and a suitable basis set such as 6-311++G(d,p) can provide a reliable three-dimensional structure of 4-(Allyloxy)-4-methylpiperidine. researchgate.netrsc.org These calculations are not only predictive but also serve as a foundation for further analysis of the molecule's electronic properties. nih.gov

The electronic properties, such as total energy, dipole moment, and the distribution of electron density, are also readily obtained from DFT calculations. semanticscholar.org This information is crucial for understanding the molecule's polarity and how it might interact with other molecules or electromagnetic fields.

Electronic Structure and Reactivity Descriptors

Beyond determining the basic structure, computational methods allow for a detailed analysis of the electronic landscape of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com For 4-(Allyloxy)-4-methylpiperidine, a HOMO-LUMO analysis can pinpoint the likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the allyloxy group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO might be distributed over the allylic double bond, suggesting its susceptibility to nucleophilic addition.

Table 1: Illustrative Frontier Molecular Orbital Data

This table presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for 4-(Allyloxy)-4-methylpiperidine, calculated using a representative DFT method. Actual values would be obtained from specific computational studies.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For 4-(Allyloxy)-4-methylpiperidine, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the hydrogen atoms attached to the piperidine ring and the allylic group would exhibit positive potential.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule is dictated by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. For 4-(Allyloxy)-4-methylpiperidine, the piperidine ring is the central flexible unit. Like other saturated six-membered heterocycles, it can adopt several conformations, with the chair form being the most stable, along with less stable twist-boat and boat forms.

Computational analysis of substituted piperidines typically reveals a preference for the chair conformation where bulky substituents occupy the equatorial position to minimize steric strain. nih.govcdnsciencepub.com In 4-(Allyloxy)-4-methylpiperidine, both the methyl and the allyloxy groups are at the C4 position. A critical aspect of its conformational analysis is determining the relative orientation (axial vs. equatorial) of these two substituents in the most stable chair conformation.

Density Functional Theory (DFT) calculations are a common tool for exploring these preferences. By systematically rotating the substituents and calculating the single-point energy at each step, a detailed PES can be generated. This surface helps identify the global energy minimum, which corresponds to the most stable conformer, as well as the energy barriers for conversion between different conformers. nih.govd-nb.info For instance, studies on cis-3-fluoro-4-methylpiperidine have shown that steric and electronic factors, including hyperconjugation and electrostatic interactions, play a major role in determining the preferred axial or equatorial orientation of substituents. nih.gov

A hypothetical conformational analysis would likely show that the chair conformation is overwhelmingly favored. The relative orientation of the C4 substituents would depend on a subtle balance of steric hindrance and electronic effects. The potential energy surface would illustrate the energy cost associated with ring inversion and rotation around the C-O bond of the allyloxy group.

Table 1: Hypothetical Relative Energies of 4-(Allyloxy)-4-methylpiperidine Conformers

| Conformer | Substituent Orientation (Methyl, Allyloxy) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial, Axial | 1.5 |

| Chair 2 | Axial, Equatorial | 0.0 (Global Minimum) |

| Twist-Boat | - | 5.8 |

| Boat | - | 7.2 |

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be validated against experimental data to confirm the molecular structure. Methods like DFT can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. sci-hub.seresearchgate.net

For 4-(Allyloxy)-4-methylpiperidine, theoretical calculations would involve optimizing the geometry of the most stable conformer (identified from the PES analysis) and then performing frequency and NMR calculations. The predicted vibrational frequencies in the IR spectrum would correspond to specific bond-stretching and bending modes, such as the C-O-C stretch of the ether, C=C stretch of the allyl group, and various C-H and C-N vibrations. Similarly, ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule would be calculated.

These predicted spectra serve as a powerful tool for structural elucidation. For example, in a study of propiolate ester derivatives, a strong correlation (R² > 0.99 for ¹³C NMR) was found between theoretical and experimental chemical shifts, confirming the proposed structures. sci-hub.se In the case of 4-(Allyloxy)-4-methylpiperidine, comparing the computed spectra to experimentally measured spectra would provide robust validation of the predicted lowest-energy conformation. Any significant deviations could suggest the presence of multiple conformers in solution or unforeseen solvent effects. d-nb.info

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| ¹³C NMR (δ, ppm) | ||

| C4 (quaternary) | 74.5 | 74.2 |

| C-methyl | 25.1 | 24.8 |

| O-CH₂ (allyl) | 68.9 | 68.5 |

| IR Frequency (cm⁻¹) | ||

| C=C Stretch (allyl) | 1648 | 1645 |

| C-O-C Stretch | 1105 | 1102 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial for predicting crystal structures and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

In studies of other piperidine derivatives, H···H interactions often dominate, accounting for a large percentage of the surface due to the high hydrogen content. nih.gov The sharp "spikes" in the 2D fingerprint plots for O···H and N···H contacts would indicate the presence and relative strength of hydrogen bonding, which plays a major role in stabilizing the crystal lattice. nih.gov

Table 3: Hypothetical Hirshfeld Surface Contact Contributions

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 55.2 |

| C···H / H···C | 24.5 |

| O···H / H···O | 15.8 |

| N···H / H···N | 3.1 |

| Other | 1.4 |

Computational Mechanistic Studies of Chemical Reactions

Theoretical methods are essential for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, identifying transition states, and calculating activation energies. rsc.org For 4-(Allyloxy)-4-methylpiperidine, the allyloxy group is a key site for reactivity, such as in Claisen rearrangements or electrophilic additions to the double bond.

For example, theoretical studies on the pericyclic reactions of allyloxy furan (B31954) have used DFT calculations to understand why rearrangements can occur at low temperatures, identifying the crucial role of electrostatic interactions in stabilizing the transition state. rsc.org Similarly, a computational investigation into a reaction of 4-(Allyloxy)-4-methylpiperidine would provide atomic-level detail on bond-breaking and bond-forming events, explaining the reaction's feasibility, rate, and selectivity.

Table 4: Hypothetical Calculated Energies for a Reaction Step (kcal/mol)

| Species | Method | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|---|

| Reactant Complex | DFT/B3LYP | 0.0 | 0.0 |

| Transition State | DFT/B3LYP | +18.5 | +20.1 |

| Product Complex | DFT/B3LYP | -5.2 | -4.8 |

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient and sustainable synthetic routes to 4-(allyloxy)-4-methylpiperidine and related scaffolds is a primary area of future research. While traditional methods for etherification, such as the Williamson ether synthesis, are established, they often require harsh conditions and generate significant waste. nih.gov Modern research is increasingly focused on catalytic methods that offer milder reaction conditions, higher atom economy, and greater functional group tolerance. nih.govstrath.ac.uk

One promising avenue is the exploration of reductive etherification , which combines a carbonyl compound and an alcohol in the presence of a catalyst and a reducing agent. strath.ac.uk This approach offers an atom-efficient pathway to ethers. strath.ac.uk Additionally, the use of transition metal catalysts, such as those based on iridium, for the cross-coupling of alcohols presents another innovative strategy. nih.govstrath.ac.uk These methods could provide more direct and environmentally friendly routes to 4-(allyloxy)-4-methylpiperidine, starting from readily available precursors like 4-hydroxy-4-methylpiperidine and allyl alcohol.

Furthermore, biocatalytic methods are emerging as powerful tools in organic synthesis. acs.org Enzymes, with their high chemo-, regio-, and stereoselectivity, can potentially be employed to construct the ether linkage in 4-(allyloxy)-4-methylpiperidine under mild, aqueous conditions, minimizing the need for protecting groups and reducing waste. acs.org The development of novel biocatalysts tailored for this specific transformation could revolutionize the synthesis of this and other piperidine (B6355638) derivatives.

Recent advances in the synthesis of piperidine derivatives, in general, have focused on intramolecular and intermolecular cyclization reactions, as well as multicomponent reactions. mdpi.comnih.gov These strategies allow for the rapid construction of the piperidine core with diverse substitution patterns. mdpi.com Applying these advanced cyclization techniques could lead to more efficient and versatile syntheses of the 4-alkoxy-4-methylpiperidine scaffold.

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the conformational dynamics of the 4-(allyloxy)-4-methylpiperidine scaffold is crucial for designing molecules with specific biological activities. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic processes of piperidine derivatives in solution. optica.org

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide valuable information on conformational equilibria and the energy barriers associated with processes like ring inversion and rotation around single bonds. clockss.orgresearchgate.netpsu.eduucl.ac.uk For 4-(allyloxy)-4-methylpiperidine, DNMR could be used to investigate the conformational preference of the allyloxy group (axial vs. equatorial) and to quantify the energetic barriers for conformational changes. This knowledge is critical as the spatial arrangement of substituents on the piperidine ring often dictates its interaction with biological targets. optica.org

Application of Machine Learning and Artificial Intelligence in Compound Design

The fields of medicinal chemistry and drug discovery are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). researchgate.netclinmedkaz.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. researchgate.netclinmedkaz.org

For the 4-(allyloxy)-4-methylpiperidine scaffold, ML models could be trained to predict various properties, such as bioactivity against specific targets, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. researchgate.netmdpi.com This in silico screening can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds. clinmedkaz.org

De novo drug design , a technique where AI algorithms generate entirely new molecular structures with desired properties, holds immense potential. nih.govacs.org By providing the AI with the 4-alkoxy-4-methylpiperidine scaffold as a starting point, it can generate novel derivatives with optimized characteristics for a particular biological target. This approach has the potential to lead to the discovery of innovative chemical scaffolds with improved efficacy and safety profiles. nih.gov The use of AI in predicting biological activity spectra for new piperidine derivatives has already shown promise in identifying potential therapeutic applications. clinmedkaz.orgclinmedkaz.org

Expansion of Scaffold Applications in Diverse Chemical Biology Fields

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, highlighting its importance as a privileged scaffold in medicinal chemistry. nih.govclinmedkaz.orgclinmedkaz.orgthieme-connect.comthieme-connect.comontosight.ai The unique physicochemical properties of the 4-alkoxy-4-methylpiperidine core make it an attractive building block for creating new molecules with diverse biological activities.

Future research will likely focus on expanding the applications of this scaffold beyond its currently known uses. By modifying the substituents on the piperidine ring and the allyloxy group, a library of derivatives can be synthesized and screened against a wide range of biological targets. The versatility of the piperidine scaffold allows for its incorporation into molecules designed to interact with enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org

The development of PROTACs (PROteolysis TArgeting Chimeras) , which utilize an E3 ligase ligand to induce the degradation of a target protein, is a rapidly growing area of research. tocris.com The 4-(allyloxy)-4-methylpiperidine scaffold could potentially be incorporated as a linker or a ligand-binding element in the design of novel PROTACs.

Furthermore, the application of this scaffold in areas such as agrochemicals and materials science remains largely unexplored. The unique structural and electronic properties of 4-(allyloxy)-4-methylpiperidine could be leveraged to develop new pesticides, herbicides, or functional materials.

Q & A

Q. What are the established synthetic routes for 4-(Allyloxy)-4-methylpiperidine, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 4-methylpiperidin-4-ol and allyl halides (e.g., allyl chloride) under alkaline conditions (e.g., sodium hydroxide). Key parameters include:

- Molar ratio : A 1:1.2 ratio of 4-methylpiperidin-4-ol to allyl chloride optimizes yield .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while water-miscible solvents (e.g., THF) facilitate byproduct removal.

- Reaction time : 6–8 hours at 60–80°C typically achieves >80% conversion .

Q. Which analytical techniques are critical for characterizing 4-(Allyloxy)-4-methylpiperidine?

Methodological Answer:

- NMR spectroscopy : Confirm structure via <sup>1</sup>H NMR (allyl protons at δ 5.8–5.2 ppm, piperidine protons at δ 3.5–1.2 ppm) and <sup>13</sup>C NMR (quaternary carbon at δ 75–80 ppm) .

- HPLC-MS : Purity assessment (≥98%) and molecular ion detection (m/z ≈ 169.3) .

- FT-IR : Allyl ether C-O-C stretch at 1100–1250 cm⁻¹ and piperidine ring vibrations .

Q. How should researchers handle and store 4-(Allyloxy)-4-methylpiperidine to ensure stability?

Methodological Answer:

- Storage : Inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation of the allyl group .

- Handling : Use PPE (gloves, goggles) and fume hoods; avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 4-(Allyloxy)-4-methylpiperidine?

Methodological Answer: A 2<sup>4</sup> factorial design evaluates four factors:

- Variables : Temperature (60–80°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and reaction time (4–8 hours).

- Response surface methodology (RSM) : Identifies interactions between variables. For example, high catalyst loading reduces time but may increase impurities .

- Validation : Confirm optimal conditions (e.g., 70°C, 1 mol% catalyst, THF, 6 hours) via triplicate runs .

Q. What computational tools predict the reactivity of 4-(Allyloxy)-4-methylpiperidine in downstream reactions?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets from PubChem, ChEMBL, and in-house assays using standardized protocols (e.g., IC50 measurements against consistent cell lines) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., allyloxy vs. methoxy groups) with target binding (e.g., GPCRs or kinases) .

- Control experiments : Validate assay conditions (pH, temperature) to rule out artifactual results .

Key Challenges & Contradictions

- Contradiction : Some studies report allyl chloride as superior to allyl bromide for synthesis, while others note bromide’s faster kinetics.

- Contradiction : Divergent SAR outcomes for piperidine derivatives in kinase inhibition assays.

- Resolution : Standardize assay conditions (e.g., ATP concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.